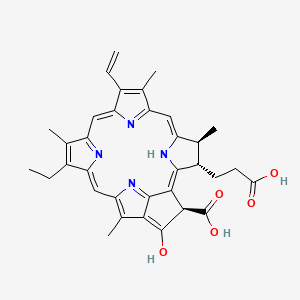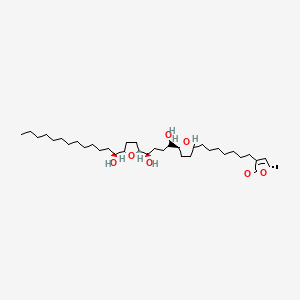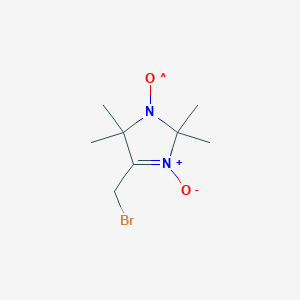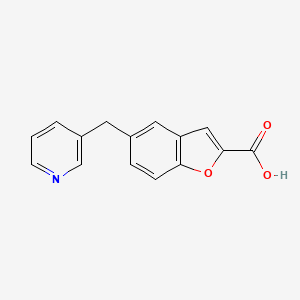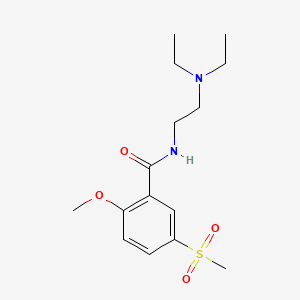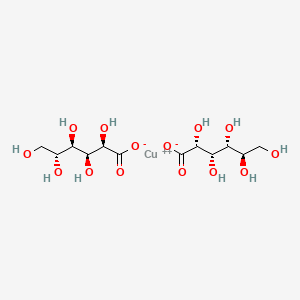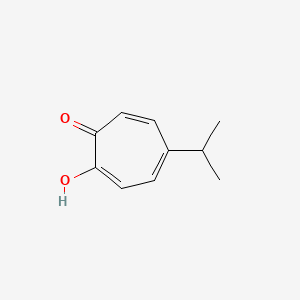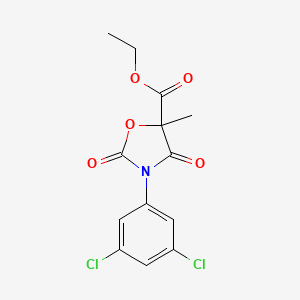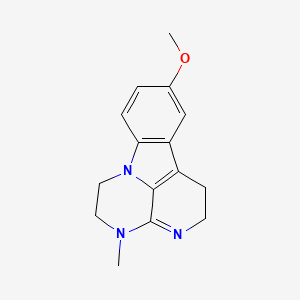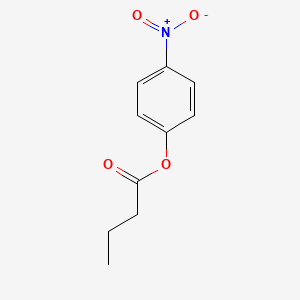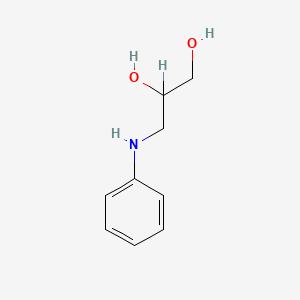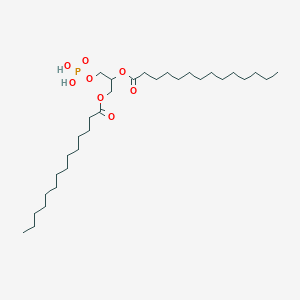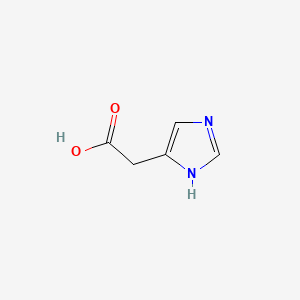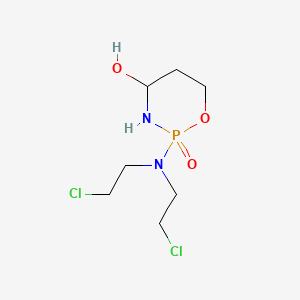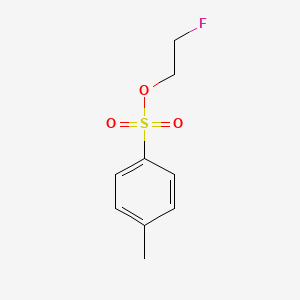
4-甲基苯磺酸-2-氟乙酯
概述
描述
Synthesis Analysis
The synthesis of closely related compounds, such as 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, involves complex reactions like chlorosulfonation, Schiemann reaction, oxychlorination, and nitration, indicating the potential synthetic routes that could be adapted for 2-Fluoroethyl 4-methylbenzenesulfonate. Such processes highlight the intricate methods needed to incorporate fluorine and sulfonyl groups into aromatic compounds (Xiao-hua Du et al., 2005).
Molecular Structure Analysis
Investigation into the crystal structures of N-(4-fluorobenzoyl)-benzenesulfonamide and N-(4-fluoro-benzoyl)-4-methylbenzenesulfonamide provides insight into the intermolecular interactions and molecular geometry that might be similar in 2-Fluoroethyl 4-methylbenzenesulfonate. These analyses show how fluorine and methyl groups influence molecular packing and hydrogen bonding patterns (P. A. Suchetan et al., 2015).
Chemical Reactions and Properties
The metal-free remote oxidative benzylic C−H amination of 4-methylanilides with N-fluorobenzenesulfonimide showcases the type of chemical reactivity that could be expected with 2-Fluoroethyl 4-methylbenzenesulfonate, emphasizing the potential for regioselective transformations and the formation of C(sp3)–N bonds, indicative of the compound's reactivity and potential utility in synthesis (Yaocheng Yang et al., 2018).
Physical Properties Analysis
While specific studies on 2-Fluoroethyl 4-methylbenzenesulfonate are scarce, research on similar sulfonyl and fluoro compounds suggests that the physical properties of these compounds, such as solubility, melting points, and crystalline structure, are significantly influenced by the presence of sulfonyl and fluoro groups. This can affect their behavior in different solvents and under various temperature conditions.
Chemical Properties Analysis
The chemical properties of such compounds are often characterized by their reactivity towards nucleophiles, electrophiles, and other reagents. For example, the activating effect of 4-fluorobenzenesulfonyl chloride on hydroxyl groups for covalent attachment to solid supports underscores the reactivity of the fluoro and sulfonyl groups in facilitating chemical modifications and binding reactions (Y. A. Chang et al., 1992).
科学研究应用
1. Radiosynthesis in PET Imaging
2-Fluoroethyl 4-methylbenzenesulfonate is utilized in the high-yield, automated radiosynthesis of [18F]FDDNP, a positron emission tomography (PET) imaging probe for Alzheimer’s and other neurodegenerative diseases. This synthesis, including the characterization of non-radioactive FDDNP, is significant for advancing PET imaging technologies (Liu et al., 2006).
2. Analyzing Molecular Structures
The 4-methylbenzenesulfonate anion, a component of 2-Fluoroethyl 4-methylbenzenesulfonate, has been studied using ab initio quantum chemical methods and IR and Raman spectra. This research is crucial for understanding the molecular structure and vibrational modes of 4-methylbenzenesulfonate salts (Ristova et al., 1999).
3. Advancements in Radiofluorination Techniques
In solid phase radiofluorination, 2-Fluoroethyl 4-methylbenzenesulfonate is instrumental in achieving high radiochemical yields. This research is significant for developing efficient methods in radiochemistry and PET tracer production (Mathiessen et al., 2015).
4. Synthesis of Radioligands for PET
2-Fluoroethyl 4-methylbenzenesulfonate, also known as 2-fluoroethyl tosylate, is widely used for labeling radioligands in PET imaging. Its role in synthesizing various radioligands exemplifies its importance in medical imaging and diagnostic procedures (Jarkas et al., 2013).
5. Organic Crystals for Optical-to-THz Conversion
The compound is referenced in studies on organic crystals, such as 4-methylbenzenesulfonate, for their nonlinear optical properties and their potential in optical-to-THz conversion, highlighting its relevance in materials science and photonics (Lee et al., 2018).
6. Covalent Attachment of Biologicals to Solid Supports
4-Methylbenzenesulfonate derivatives, like 4-fluorobenzenesulfonate, have been used to activate hydroxyl groups of polymeric carriers for the covalent attachment of biologicals to solid supports. This research is significant in the field of bioconjugate chemistry (Chang et al., 1992).
安全和危害
属性
IUPAC Name |
2-fluoroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRDLSNSMTUXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292385 | |
| Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethyl 4-methylbenzenesulfonate | |
CAS RN |
383-50-6 | |
| Record name | 383-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroethyl p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

